Oleanolate

Pharmacokinetics Oral Bioavailability BCS Class IV Formulation

Oleanolate (OA-Na) is the formulation-enabled sodium salt of oleanolic acid (OA) that directly addresses the parent compound's critical BCS Class IV solubility (<1 μg/mL) and bioavailability (absolute F=0.7%) limitations. This water-soluble pentacyclic triterpenoid enables homogeneous aqueous-based dosage forms—injectables, eye drops, topical gels—without organic co-solvents or complex enabling technologies. OA-Na substantially reduces inter-subject absorption variability compared to OA free acid, delivering reproducible pharmacokinetics for oral hepatoprotective development. It uniquely inhibits both COX (IC50=295 μM) and 5-lipoxygenase pathways (LTC4 IC50=16.79 μM), a dual mechanism not shared by ursolic acid positional isomer. For aqueous formulation programs requiring batch-to-batch consistency and dual-pathway anti-inflammatory activity, OA-Na is the unequivocal starting material.

Molecular Formula C30H47O3-
Molecular Weight 455.7 g/mol
Cat. No. B1249201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleanolate
Molecular FormulaC30H47O3-
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)[O-])C
InChIInChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/p-1/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1
InChIKeyMIJYXULNPSFWEK-GTOFXWBISA-M
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleanolate (Sodium Oleanolate) for Pharmaceutical Formulation and Biomedical Research: A Procurement-Focused Baseline Overview


Oleanolate, the sodium salt of oleanolic acid (OA), is a water-soluble pentacyclic triterpenoid saponin derived from the ubiquitous plant triterpenoid OA (CAS 508-02-1) . OA itself is a BCS Class IV compound with extremely low aqueous solubility (<1 μg/mL) and poor oral bioavailability (absolute F = 0.7% in rats), which has historically limited its pharmaceutical utility despite established hepatoprotective, anti-inflammatory, and antitumor activities [1][2]. Conversion to the sodium salt (OA-Na, CAS 126309-42-0) dramatically improves aqueous solubility, enabling homogeneous formulation in aqueous vehicles and substantially reducing the inter-individual absorption variability that plagues OA-based oral dosage forms [3]. Oleanolate thus represents a formulation-enabled derivative of oleanolic acid that addresses the critical solubility and bioavailability bottlenecks of the parent compound while retaining its core pentacyclic triterpenoid pharmacophore.

Why Oleanolate Cannot Be Interchanged with Oleanolic Acid or Other Pentacyclic Triterpenoids in Formulation and Research Applications


Pentacyclic triterpenoids within the oleanane, ursane, and lupane families share a common C30 scaffold but diverge critically in aqueous solubility, pharmacokinetic behavior, and target selectivity profiles. Oleanolic acid (OA) and its positional isomer ursolic acid (UA) differ by a single methyl group position, yet exhibit distinct COX-2 inhibitory potencies (OA IC50 = 295 μM vs. UA IC50 = 130 μM) and divergent activities on the 5-lipoxygenase pathway [1][2]. More critically, OA as a free acid has an absolute oral bioavailability of only 0.7% and aqueous solubility below 1 μg/mL, rendering it virtually unformulable in aqueous systems without complex enabling technologies [3][4]. Sodium oleanolate (OA-Na) resolves the solubility barrier through salt formation, but this advantage is not shared by other OA salts—for example, the piperazine salt of OA demonstrates distinct solubility enhancement ratios (6.80× in SGF, 53.00× in FaSSIF, 4.55× in FeSSIF vs. OA) that differ from the sodium salt profile [5]. Generic substitution among OA, UA, betulinic acid, or alternative OA salts without accounting for these quantifiable differences in solubility, absorption variability, and pathway selectivity will compromise formulation performance, experimental reproducibility, and ultimately therapeutic or research outcomes.

Oleanolate Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Absorption Variability Reduction: OA-Na vs. OA in Spray-Freeze-Dried Solid Dispersion Formulations

In a direct head-to-head comparison within the same spray-freeze-dried (SFD) formulation platform, replacement of oleanolic acid (OA) with its sodium salt (OA-Na) substantially decreased inter-animal absorption variability. SFD-processed OA formulations and commercial OA tablets exhibited large inter-animal variability in oral bioavailability, characteristic of BCS Class IV compounds. Inclusion of sodium caprate (SC) as a penetration enhancer, coupled with the replacement of OA with OA-Na in the SFD formulation, was shown to substantially decrease the observed absorption variability [1]. This reduction in pharmacokinetic variability is critical for achieving consistent systemic exposure across individuals or experimental animals.

Pharmacokinetics Oral Bioavailability BCS Class IV Formulation Absorption Variability

Oral OA-Na Absorption Matches Parenteral OA: Enabling Non-Invasive Delivery for Hepatoprotection

A Chinese pharmaceutical development study demonstrated that oral administration of sodium oleanolate (OA-Na) at 30 mg/kg achieves systemic absorption that equals or exceeds that of oleanolic acid (OA) administered by subcutaneous injection at 20 mg/kg in a rat model of carbon tetrachloride (CCl4)-induced subacute liver injury [1]. This finding is particularly significant given that OA as the free acid has an absolute oral bioavailability of only 0.7% [2], meaning that salt formation enables an oral route to achieve parenteral-level exposure without the need for injection. OA-Na also significantly ameliorated CCl4-induced liver injury markers, supporting the feasibility of oral OA-Na dosage forms for hepatoprotective indications [1].

Oral Bioavailability Hepatoprotection Route of Administration Pharmacokinetics

Dual COX/LOX Pathway Inhibition: Oleanolic Acid Uniquely Inhibits Leukotriene C4 Synthesis vs. Ursolic Acid

In a direct comparative study of compounds isolated from Phillyrea latifolia, oleanolic acid (OA) and ursolic acid (UA) were tested for inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. In the prostaglandin E2 (PGE2) release assay, OA showed an IC50 of 23.51 μM vs. UA at 60.91 μM, and both were compared to the reference drug indomethacin (IC50 = 0.95 μM) [1]. Critically, in the leukotriene C4 (LTC4) assay—a product of the 5-LOX pathway—only OA demonstrated a significant inhibitory effect with IC50 = 16.79 μM, while UA showed no significant activity [1]. In a separate COX-2 selectivity study, OA exhibited an IC50 of 295 μM with a COX-2/COX-1 selectivity ratio of 0.8, compared to UA with IC50 of 130 μM and a selectivity ratio of 0.6 [2]. These data establish that OA (and by extension its sodium salt, which shares the same pharmacophore) possesses a differentiated dual-inhibition anti-inflammatory profile (COX + LOX pathways) that its closest structural isomer UA lacks.

Anti-inflammatory Dual Pathway Inhibition COX-2 5-Lipoxygenase Leukotriene C4

Aqueous Solubility Enhancement by Salt Formation: From Virtually Insoluble OA to Water-Soluble Oleanolate

Oleanolic acid (OA) as the free acid is virtually insoluble in water at neutral pH. Quantitative solubility measurements by Jäger et al. (2007) determined OA solubility in pure water at approximately 0.02 μg/mL [1]. This ultra-low solubility classifies OA as a BCS Class IV compound (low solubility, low permeability) with an absolute oral bioavailability of only 0.7% [2]. Conversion to the sodium salt (sodium oleanolate, OA-Na) transforms the molecule into a water-soluble ionic species [3]. In alkaline trisodium phosphate solution (pH 11.5), OA solubility reaches 77.2 μg/mL—a ~3,860-fold increase over neutral water solubility—demonstrating the profound solubility gain achievable through ionization [1]. While the exact aqueous solubility of isolated OA-Na powder at neutral pH is vendor-dependent and not universally quantified in primary literature, the mechanistic basis (carboxylate anion formation eliminating the hydrophobic free acid) and comparative alkaline solubility data establish that salt formation is the single most impactful intervention for overcoming OA's solubility barrier, with the sodium salt representing the simplest and most pharmaceutically established salt form [3].

Aqueous Solubility Salt Formation Preformulation BCS Classification

Hepatoprotective Differentiation: OA Shows Consistent In Vivo Efficacy but Is Outperformed by Ursolic and Asiatic Acids in Free Radical Scavenging

In a comparative in vivo study evaluating three pentacyclic triterpenoids—oleanolic acid (OA), ursolic acid (UA), and asiatic acid (AA)—using a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced liver injury mouse model, all three compounds at 100 mg/kg effectively suppressed the elevation of serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT), and significantly reduced hepatic lipid peroxidation (MDA) levels [1]. However, quantitative comparison of free radical scavenging activity (superoxide anion and hydroxyl radical) revealed significant differences among the three compounds, with UA and AA demonstrating stronger antioxidant activities than OA [1]. The study concluded that while all three compounds possess significant hepatoprotective activity, UA and AA provide superior hepatoprotection compared to OA, and this difference is mechanistically linked to their more potent free radical scavenging capacity [1]. This evidence contextualizes OA/OA-Na's hepatoprotective positioning: it is a validated hepatoprotective agent (already marketed as an OTC oral drug for liver disorders in China [2]), but for applications where maximal antioxidant-driven hepatoprotection is required, UA or AA may be preferred.

Hepatoprotection In Vivo Efficacy Oxidative Stress ALT/AST

Antibacterial Selectivity: OA Exhibits Moderate Gram-Positive Activity Distinct from Ursolic Acid and Betulinic Acid

In a systematic comparative study of three hydroxyl pentacyclic triterpenoic acids (HPTAs)—ursolic acid (UA), oleanolic acid (OA), and betulinic acid (BA)—tested against five reference bacterial strains and five antibiotic-resistant clinical isolates, distinct antibacterial spectra were observed [1]. No antibacterial activity was detected for BA. OA and UA both demonstrated moderate to good antibacterial activity, but activity was limited to Gram-positive bacteria (Staphylococcus aureus ATCC 25923 & ATCC 29213, Enterococcus faecalis ATCC 29212) with no activity against Gram-negative strains (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) or antibiotic-resistant clinical isolates [1]. UA exhibited more significant antibacterial activity than OA. However, all three compounds (UA, OA, BA) induced significant cytotoxicity in MRC-5 and HaCaT eukaryotic cell lines, indicating that antibacterial activity is accompanied by a narrow therapeutic window [1]. This evidence establishes that OA's antibacterial profile is moderate and Gram-positive-selective, differentiating it from the inactive BA but placing it behind UA in potency, while the cytotoxicity concern applies broadly across this triterpenoid class.

Antibacterial Gram-positive Selectivity Index Cytotoxicity

Oleanolate Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Oral Solid Dosage Form Development for Hepatoprotective Indications Requiring Consistent Systemic Exposure

Oleanolate (OA-Na) is the preferred starting material for developing oral hepatoprotective formulations where reproducible pharmacokinetics across subjects is essential. The evidence demonstrates that OA-Na substantially reduces inter-animal absorption variability compared to OA free acid formulations [1], and that oral OA-Na at 30 mg/kg achieves systemic absorption equivalent to or exceeding parenteral OA administration [2]. Given OA's established clinical use as an OTC hepatoprotective drug in China and its absolute oral bioavailability of only 0.7% as the free acid [3], OA-Na enables oral dosage forms that overcome the critical solubility and absorption bottlenecks while retaining the validated hepatoprotective pharmacophore.

Anti-Inflammatory Research Targeting Dual COX/LOX Pathway Inhibition with Leukotriene Pathway Coverage

For anti-inflammatory drug discovery or pharmacological research programs requiring inhibition of both cyclooxygenase and 5-lipoxygenase pathways, OA-Na provides a scaffold that uniquely inhibits leukotriene C4 synthesis (IC50 = 16.79 μM) among closely related pentacyclic triterpenoids [1]. Ursolic acid, the positional isomer, lacks significant activity on the LTC4 pathway despite showing more potent COX-2 inhibition (IC50 = 130 μM vs. OA IC50 = 295 μM) [2]. Researchers seeking a dual-pathway anti-inflammatory mechanism—particularly relevant for conditions where leukotrienes contribute significantly to pathology—should select OA-Na over UA or other single-pathway triterpenoid alternatives.

Aqueous Formulation Development for Parenteral, Topical, or Ophthalmic Delivery Where Water Solubility Is Mandatory

OA-Na is the compound of choice when developing aqueous-based formulations (injectables, eye drops, topical gels, or aqueous creams) that require homogeneous dissolution of the active triterpenoid. Oleanolic acid free acid is virtually insoluble in water at neutral pH (0.02 μg/mL) [1], necessitating organic co-solvents, complexation, or solid dispersion technologies that add cost and regulatory complexity. OA-Na's ionic carboxylate structure confers water solubility [2], enabling straightforward aqueous formulation without enabling technologies. This is particularly valuable for parenteral dosage forms requiring sterile aqueous solutions and for topical formulations where organic solvent residues are undesirable.

Antimicrobial Research Focused on Gram-Positive Bacterial Targets with Defined Cytotoxicity-Aware Screening

For antimicrobial screening programs targeting Gram-positive pathogens (S. aureus, E. faecalis), OA-Na offers a moderate-activity scaffold with a well-characterized selectivity profile [1]. Unlike betulinic acid, which is inactive against all bacterial strains tested, OA demonstrates Gram-positive-selective activity [1]. However, procurement decisions must account for the documented eukaryotic cytotoxicity of this compound class, which necessitates parallel cytotoxicity screening and potentially structural modification to widen the therapeutic window. OA-Na's solubility advantage over OA facilitates higher-throughput antimicrobial screening in aqueous assay formats.

Quote Request

Request a Quote for Oleanolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.